molecular formula C6H13NO2 B1182328 (3S,4R)-4-ethoxyoxolan-3-amine CAS No. 1255859-41-6

(3S,4R)-4-ethoxyoxolan-3-amine

Cat. No.: B1182328
CAS No.: 1255859-41-6
M. Wt: 131.17 g/mol
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Description

(3S,4R)-4-ethoxyoxolan-3-amine is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-ethoxyoxolan-3-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the reaction of ethyl oxirane with an amine under controlled conditions to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-ethoxyoxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

(3S,4R)-4-ethoxyoxolan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-ethoxyoxolan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can inhibit or activate certain biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-4-ethoxyoxolan-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3S,4R)-4-ethoxyoxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-9-6-4-8-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKFYFFNUUVCHK-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1COC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280597
Record name (3S,4R)-4-Ethoxytetrahydro-3-furanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255859-41-6
Record name (3S,4R)-4-Ethoxytetrahydro-3-furanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255859-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4R)-4-Ethoxytetrahydro-3-furanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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